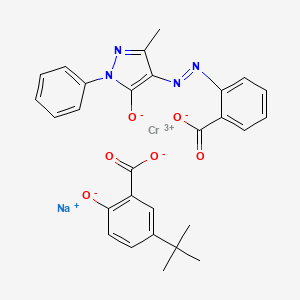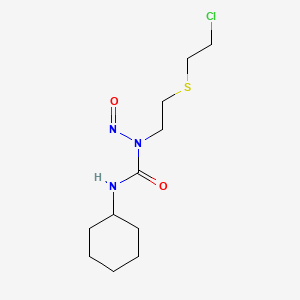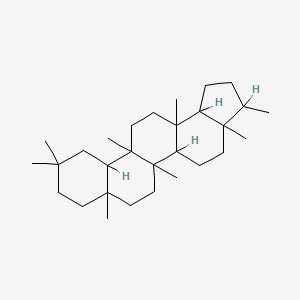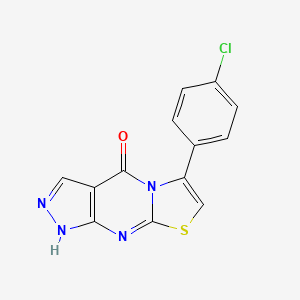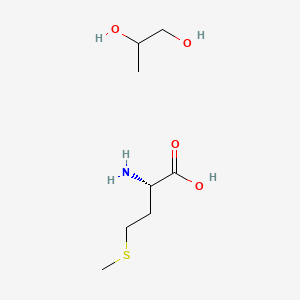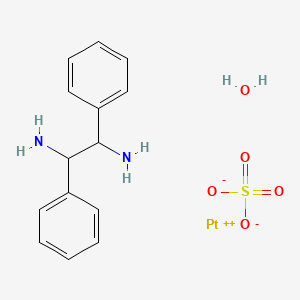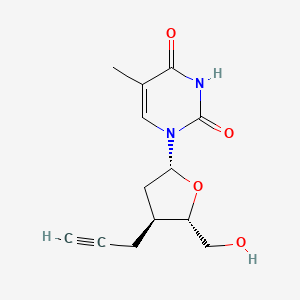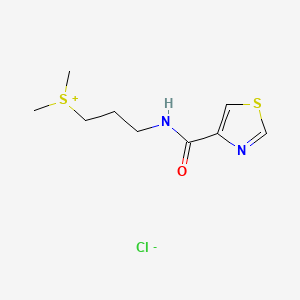
Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a urea group, a chloroethyl group, and a tetrahydronaphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- typically involves the reaction of 3-(2-chloroethyl)-1-methylurea with 5,6,7,8-tetrahydro-1-naphthylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or mixed solvent systems.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted ureas, while oxidation and reduction reactions can produce corresponding oxides or amines .
Aplicaciones Científicas De Investigación
Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various cellular pathways and processes, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, 3-(2-chloroethyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)-
- Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-3,4-dimethyl-1-naphthyl)-
- Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-2-naphthyl)-
Uniqueness
The uniqueness of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- lies in its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
102433-58-9 |
|---|---|
Fórmula molecular |
C14H19ClN2O |
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H19ClN2O/c1-17(14(18)16-10-9-15)13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9-10H2,1H3,(H,16,18) |
Clave InChI |
XWGYFHSQNGNYAJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC2=C1CCCC2)C(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


